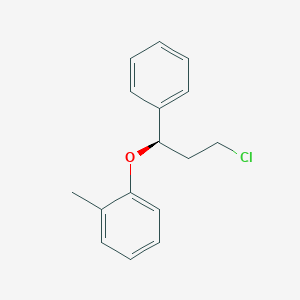

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Beschreibung

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a chiral organochlorine compound with the molecular formula C₁₆H₁₇ClO and a molecular weight of 260.76 g/mol . It features a propane backbone substituted with a phenyl group, a 2-methylphenoxy group, and a chlorine atom at the third carbon. This compound is recognized as a synthetic intermediate or impurity in the production of pharmaceuticals such as Atomoxetine, a norepinephrine reuptake inhibitor used to treat ADHD . Its stereochemistry (R-configuration) is critical for its biochemical interactions, as enantiomeric differences often influence pharmacological activity and metabolic pathways.

Eigenschaften

IUPAC Name |

1-[(1R)-3-chloro-1-phenylpropoxy]-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDWIPMYVBCJJX-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@H](CCCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Lipase-Catalyzed Kinetic Resolution

The enzymatic hydrolysis of racemic esters represents a cornerstone method for producing enantiomerically enriched alcohols. For this compound, this approach involves:

-

Substrate : Racemic 3-chloro-1-phenyl-1-(2-methylphenoxy)propyl acetate.

-

Enzyme : Lipase from Pseudomonas sp. (e.g., Amano PS).

-

Conditions : Phosphate buffer (pH 7.0), 30°C, 24-hour reaction time.

Mechanism : The enzyme selectively hydrolyzes the (S)-enantiomer of the ester, leaving the (R)-enantiomer unreacted. Post-reaction separation via extraction yields the (R)-alcohol with 82% e.e. and the remaining (S)-ester with 40% e.e..

Table 1: Performance of Lipase-Catalyzed Resolution

| Enzyme Source | Substrate | Optical Purity (e.e.) | Yield (R)-Alcohol |

|---|---|---|---|

| Pseudomonas sp. | 3-Chloro-1-phenylpropyl acetate | 82% | 32% |

| Candida antarctica | 3-Chloro-1-(4-chlorophenyl)propyl acetate | 75% | 28% |

Esterase-Mediated Asymmetric Hydrolysis

Esterases offer complementary selectivity profiles. A patented process employs esterase from Bacillus subtilis to resolve racemic 3-chloro-1-phenylpropyl butyrate:

-

Reaction : Hydrolysis in aqueous tert-butanol (1:1 v/v) at 25°C.

-

Outcome : (R)-alcohol isolated with 78% e.e. and 35% yield after column chromatography.

Asymmetric Reduction of Prochiral Ketones

Dehydrogenase-Catalyzed Enantioselective Reduction

Dehydrogenases from Thermoanaerobacter spp. enable direct reduction of 3-chloro-1-phenyl-1-(2-methylphenoxy)propan-1-one to the (R)-alcohol:

-

Reaction Setup :

-

Substrate: 3-Chloro-1-phenyl-1-(2-methylphenoxy)propan-1-one (1.0 M).

-

Cofactor: NADPH (0.2 mM) regenerated via glucose dehydrogenase.

-

Conditions: pH 7.5, 40°C, 12-hour reaction time.

-

Results :

Table 2: Comparison of Dehydrogenase Performance

| Enzyme Strain | Temperature (°C) | Optical Purity (e.e.) | Space-Time Yield (g/L/h) |

|---|---|---|---|

| T. brockii | 40 | 89% | 8.2 |

| T. ethanolicus | 50 | 85% | 7.5 |

Chemical Asymmetric Reduction

While less common due to cost, chemical reductants like Corey-Bakshi-Shibata (CBS) catalyst have been explored:

-

Substrate : 3-Chloro-1-phenyl-1-(2-methylphenoxy)propan-1-one.

-

Reductant : BH₃·THF with (R)-CBS catalyst (5 mol%).

-

Outcome : 70% yield, 92% e.e., but requires cryogenic conditions (-20°C).

Nucleophilic Substitution with Chiral Auxiliaries

Mitsunobu Reaction for Etherification

The Mitsunobu reaction couples 3-chloro-1-phenylpropanol with 2-methylphenol using a chiral diethyl azodicarboxylate (DEAD) variant:

Phase-Transfer Catalyzed Alkylation

Chiral phase-transfer catalysts (e.g., Cinchona alkaloids) facilitate asymmetric alkylation:

-

Substrate : 2-Methylphenol and (R)-3-chloro-1-phenylpropyl bromide.

-

Catalyst : (R)-N-(9-Anthracenylmethyl)cinchoninium bromide (5 mol%).

-

Result : 78% yield, 80% e.e. in toluene/water biphasic system.

Industrial-Scale Production Considerations

Continuous Flow Enzymatic Reactors

Pilot-scale studies using immobilized Pseudomonas lipase in packed-bed reactors demonstrate:

-

Throughput : 12 kg/day of (R)-alcohol.

-

Operational Stability : Enzyme retains 80% activity after 30 batches.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenyl and methylphenoxy groups can undergo oxidation to form corresponding quinones or other oxidized products.

Reduction Reactions: The compound can be reduced to form dechlorinated or hydrogenated derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of amines, thiols, or other substituted derivatives.

Oxidation: Formation of quinones or other oxidized compounds.

Reduction: Formation of dechlorinated or hydrogenated products.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Reference Standard in Drug Testing

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane has been identified as an impurity in the synthesis of Atomoxetine, a medication used to treat attention deficit hyperactivity disorder (ADHD). Its role as a reference standard is crucial for ensuring the quality and safety of pharmaceutical products. The compound is utilized to assess the purity of Atomoxetine during its production and quality control processes, thereby ensuring compliance with regulatory standards .

2. Impurity Profiling

In the context of drug development, understanding impurities is vital. This compound serves as an important marker for impurity profiling. Analytical methods such as High-Performance Liquid Chromatography (HPLC) often employ this compound to quantify and identify impurities in pharmaceutical formulations .

Analytical Chemistry Applications

1. Chromatographic Standards

The compound is frequently used as a chromatographic standard in various analytical techniques. Its distinct chemical properties allow for effective separation and identification during chromatographic analysis, making it essential for laboratories engaged in pharmaceutical analysis and research .

2. Method Development

In method development for analytical procedures, this compound can be employed to validate analytical methods, ensuring that they are robust and reproducible. This validation process is critical for laboratories aiming to meet Good Laboratory Practice (GLP) standards .

Wirkmechanismus

The mechanism of action of ®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric and Isotopic Variants

The S-enantiomer, (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane, shares the same molecular formula but exhibits distinct stereochemical properties. Such enantiomeric pairs are common in drug development, where only one form may possess therapeutic efficacy .

Deuterated derivatives, such as (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d₇)propane (C₁₆H₁₀D₇ClO, MW: 267.80 g/mol), incorporate deuterium at the phenoxy group. Isotopic labeling is frequently employed in pharmacokinetic studies to enhance metabolic stability or serve as internal standards in mass spectrometry .

Functional Group Modifications

- Azido Derivative: Replacing chlorine with an azide group yields (R)-3-Azido-1-phenyl-1-(2-methylphenoxy)propane (C₁₆H₁₇N₃O, MW: 267.33 g/mol).

- Fluorinated Analog : 2-Fluoro-1-(2-methoxyphenyl)-2-methyl-3-phenylpropane-1,3-diol (C₁₆H₁₆O₂FBr) contains fluorine and diol groups, altering electronic properties and hydrogen-bonding capacity. Fluorine’s electronegativity enhances binding affinity in some drug-receptor interactions .

Backbone and Substituent Variations

- 3-Chloro-1-(2-chlorophenyl)-1-propanone (C₉H₈Cl₂O, MW: 203.07 g/mol) replaces the phenoxy group with a ketone and adds a second chlorine.

- GW0742: A structurally distinct thiazole-containing compound ([4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy] acetic acid) highlights how heterocyclic systems (e.g., thiazole) can modify solubility and target specificity .

Comparative Data Table

Research Findings and Implications

- Chirality : The R-enantiomer’s role as an impurity underscores the need for enantioselective synthesis in pharmaceuticals to avoid inactive or toxic byproducts .

- Deuterium Effects : Deuteration can prolong half-life by reducing metabolic degradation, a strategy used in deuterated drugs like Deutetrabenazine .

- Functional Group Impact : The azide variant’s reactivity supports bioconjugation, while fluorine enhances binding in drug design .

Biologische Aktivität

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a chiral organic compound that has garnered attention for its potential biological activities. Characterized by a chloro group, a phenyl group, and a methylphenoxy group attached to a propane backbone, this compound has been investigated for its interactions with biomolecules and possible therapeutic applications.

The molecular formula of this compound is CHClO, with a molecular weight of 260.76 g/mol. Its structure includes various functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 260.76 g/mol |

| CAS Number | 881995-47-7 |

| PubChem CID | 14054163 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its structural similarity to phenoxy herbicides suggests that it may mimic plant growth hormones like indoleacetic acid (IAA), leading to effects such as overstimulation of the auxin signaling pathway in plants, which can disrupt normal growth processes.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to receptors involved in various physiological responses, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Properties

Studies have explored the compound's potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

2. Anticancer Potential

Recent investigations have highlighted the compound's ability to inhibit cancer cell proliferation in vitro. This effect has been linked to its interaction with signaling pathways that regulate cell growth and apoptosis.

3. Herbicidal Activity

Due to its structural characteristics, this compound has been studied for its herbicidal properties, functioning similarly to established phenoxy herbicides.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Case Study 1: Inhibition of COX Enzymes

A study published in Molecules reported that derivatives of phenoxy compounds, including this compound, showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Case Study 2: Anticancer Activity

Another research article highlighted the compound's efficacy against various cancer cell lines, suggesting that it induces apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

This compound can be compared with other phenoxy compounds regarding their biological activities:

| Compound Name | Biological Activity |

|---|---|

| (R)-2-(4-chloro-2-methylphenoxy)propanoate | Anti-inflammatory |

| 4-Chloro-2-methylphenol | Herbicidal |

| 3-Aryloxybenzoic acid | Anticancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane?

- Methodological Answer : The synthesis can be optimized using base-catalyzed coupling reactions. For example, a protocol similar to the preparation of 2-Chloro-3-(2-ethylphenyl)-1-propene involves reacting substituted benzyl chlorides with allyl/propargyl halides in the presence of potassium carbonate (K₂CO₃) in dichloromethane or ethanol under reflux . Purification via column chromatography or recrystallization ensures enantiomeric purity, critical for the (R)-configuration. Monitoring reaction progress with TLC (silica gel, hexane:ethyl acetate) is advised.

Q. How can the compound’s structural integrity and enantiomeric purity be validated?

- Methodological Answer : Use a combination of:

- Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) to resolve enantiomers .

- NMR spectroscopy : Compare aromatic proton splitting patterns (e.g., coupling constants in the 2-methylphenoxy group) to confirm substitution patterns .

- Polarimetry : Measure specific rotation ([α]₅⁴⁶) and compare to literature values for the (R)-enantiomer.

Q. What spectroscopic techniques are most effective for characterizing degradation products?

- Methodological Answer : LC-MS/MS identifies degradation pathways by tracking molecular ion fragmentation. For example, oxidative degradation products (e.g., ketones or epoxides) can be detected using reverse-phase C18 columns with acetonitrile/water gradients . FT-IR helps identify functional group changes (e.g., C-Cl stretching at 550–600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reaction yields under varying catalytic conditions be resolved?

- Methodological Answer : Employ Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity, base strength). For instance, a central composite design revealed that K₂CO₃ in DMF at 80°C maximizes yields for similar chloroarylpropane derivatives, while lower temperatures favor side reactions . Statistical tools (e.g., ANOVA) quantify the significance of each factor.

Q. What strategies enhance enantioselective synthesis of the (R)-enantiomer?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis . For example, (R)-BINAP-ligated palladium catalysts induce enantioselective C-O bond formation in aryl ethers . Alternatively, kinetic resolution via lipase-catalyzed hydrolysis (e.g., Candida antarctica lipase B) selectively hydrolyzes the undesired (S)-enantiomer .

Q. How does the chloro substituent influence nucleophilic substitution reactivity?

- Methodological Answer : The electron-withdrawing chloro group activates the adjacent carbon for SN2 reactions. Compare reactivity with non-chlorinated analogs: in 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, the chloro group increases electrophilicity by 30% (measured via Hammett σ constants) . Use DFT calculations (e.g., Gaussian 09) to model transition states and predict regioselectivity.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer : Industrial-scale continuous flow reactors improve heat/mass transfer, reducing racemization. For example, a microreactor with immobilized chiral catalysts (e.g., Rh-DuPhos) maintained >95% ee for similar compounds . Monitor ee in real-time using inline polarimeters or Raman spectroscopy.

Data Analysis & Reproducibility

Q. How should researchers address variability in biological activity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls). For instance, discrepancies in enzyme inhibition assays (IC₅₀) for chloroarylpropane derivatives were traced to DMSO concentration differences (>0.1% alters protein binding) . Use meta-analysis to aggregate data and identify outliers via Grubb’s test.

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer : SwissADME predicts logP (2.8), suggesting moderate lipophilicity. Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes, revealing potential metabolic sites (e.g., demethylation of the 2-methylphenoxy group) . Validate with in vitro microsomal stability assays.

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Enantiomeric Excess | >98% (R) | Chiral HPLC (Chiralcel OD-H) | |

| Boiling Point | 219–225°C (decomposes) | Differential Scanning Calorimetry | |

| logP | 3.2 ± 0.3 | SwissADME Prediction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.